molecular formula C6H5ClN2O2 B1310585 Methyl 6-chloropyrazine-2-carboxylate CAS No. 23611-75-8

Methyl 6-chloropyrazine-2-carboxylate

Cat. No. B1310585
CAS RN: 23611-75-8
M. Wt: 172.57 g/mol
InChI Key: MVVYUJFEXRODQA-UHFFFAOYSA-N
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Description

Methyl 6-chloropyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine compounds are known for their diverse biological activities, including antineoplastic properties. The compound of interest, although not directly mentioned in the provided papers, is structurally related to various pyrazine derivatives that have been synthesized and evaluated for their biological activities, such as antitumor effects .

Synthesis Analysis

The synthesis of pyrazine derivatives can be complex, involving multiple steps and various reagents. For instance, a regioselective synthesis approach was used to create methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate by condensing 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile . Similarly, novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized using Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reactions . These methods highlight the versatility and complexity of pyrazine derivative synthesis, which may be applicable to the synthesis of methyl 6-chloropyrazine-2-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial for their biological activity. For example, the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was determined using X-ray diffraction, revealing an orthorhombic system with specific cell parameters and stabilization by offset π-stacking . Although the exact structure of methyl 6-chloropyrazine-2-carboxylate is not provided, similar analytical techniques could be used to elucidate its molecular structure.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions to form different compounds. Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into multiple derivatives, including pyrano[2,3-c]pyrazole, by treatment with different nucleophilic reagents . These transformations demonstrate the reactivity of pyrazine derivatives and their potential to be modified into other biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The antineoplastic activity of pyrazolotetrazine derivatives, for example, was found to be dependent on the presence of a 2-chloroethyl function, suggesting that the substituents on the pyrazine ring can significantly affect the compound's biological activity . The solubility, stability, and reactivity of these compounds are essential for their application in medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Evaluation

Methyl 6-chloropyrazine-2-carboxylate is used in the synthesis of various amides with significant biological activities. For instance, its condensation with aminothiazoles or anilines yields amides showing anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. Notably, certain derivatives exhibit considerable inhibition against Mycobacterium tuberculosis and Trichophyton mentagrophytes, a fungal strain (Doležal et al., 2006).

Herbicide and Elicitor Applications

The compound also finds application in the development of herbicides and abiotic elicitors. The synthesis of substituted pyrazine-2-carboxylic acid amides from Methyl 6-chloropyrazine-2-carboxylate and their subsequent evaluation as herbicides and elicitors in plant cultures has been documented. These compounds have shown effectiveness in inhibiting oxygen evolution in chloroplasts and enhancing flavonoid production in callus cultures (Doležal et al., 2007).

Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Effects

Further studies have demonstrated that the amides derived from Methyl 6-chloropyrazine-2-carboxylate can possess antimycobacterial, antifungal, and photosynthesis-inhibiting effects. This underlines the compound's potential in the development of new pharmacological agents targeting specific pathogens and diseases (Doležal et al., 2002).

Antitumor Activity

Methyl 6-chloropyrazine-2-carboxylate also serves as a precursor in the synthesis ofcompounds with antitumor properties. Novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates synthesized from this compound have shown promising results in inhibiting the growth of various human tumor cell lines, including gastric and colorectal adenocarcinoma, without significant toxicity to non-tumor cells. This suggests potential applications in cancer therapy (Rodrigues et al., 2021).

Molecular Docking Studies

Moreover, molecular docking studies involving derivatives of Methyl 6-chloropyrazine-2-carboxylate have provided insights into their potential as anti-tuberculosis agents. The findings highlight their interaction with target proteins in Mycobacterium tuberculosis, offering a basis for the development of new therapeutic agents (Aijijiyah et al., 2020).

Microbial Production of Hydroxylated Derivatives

The microbial hydroxylation of pyrazine carboxylic acids, including Methyl 6-chloropyrazine-2-carboxylate, by specific bacterial strains has been reported. This process results in the production of hydroxylated derivatives, expanding the chemical diversity and potential applications of these compounds (Tinschert et al., 2000).

Safety And Hazards

“Methyl 6-chloropyrazine-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 6-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVYUJFEXRODQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454590
Record name Methyl 6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloropyrazine-2-carboxylate

CAS RN

23611-75-8
Record name Methyl 6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloropyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Suwal, M Rahman, G O'Brien, VG Karambizi… - New Journal of …, 2022 - pubs.rsc.org
… The reaction between Nt-boc-piperazine 5 and methyl 6-chloropyrazine-2-carboxylate 14 was also studied. In this case the chloride and ester moieties are meta to each other, …
Number of citations: 1 pubs.rsc.org
NI Nikishkin, J Huskens, J Assenmacher… - Organic & …, 2012 - pubs.rsc.org
… Palladium-catalyzed P–C cross-coupling of chloropyrazines was performed by reaction of methyl 6-chloropyrazine-2-carboxylate (1) with a phosphorus pronucleophile in the presence …
Number of citations: 18 pubs.rsc.org
NI Nikishkin, J Huskens, SA Ansari… - New journal of …, 2013 - pubs.rsc.org
… malononitrile carbon instead of the pyrazine nitrogen with formation of the corresponding carbonyl cyanide, which was methanolized affording methyl 6-chloropyrazine-2-carboxylate (23…
Number of citations: 10 pubs.rsc.org
SD Markad, P Kaur, BK Kishore Reddy… - Medicinal Chemistry …, 2015 - Springer
… prepare 6-substituted pyrazinamide derivatives, methyl pyrazine-2-carboxylate 12 was treated with m-CPBA followed by thionyl chloride to give methyl 6-chloropyrazine-2-carboxylate …
Number of citations: 12 link.springer.com
R Nandishaiah - Med Chem Res, 2015 - researchgate.net
… m-CPBA followed by thionyl chloride to give methyl 6-chloropyrazine-2-carboxylate 13 (Scanio et al., 2011) by using literature procedures. The chloro substitution of compound 13 was …
Number of citations: 0 www.researchgate.net
P Trivedi, N Adhikari, SA Amin, T Jha… - European Journal of …, 2018 - Elsevier
Histone deacetylases (HDACs) have been found as a potential target for anticancer therapy. A number of HDAC inhibitors have been used pre-clinically and clinically as anticancer …
Number of citations: 44 www.sciencedirect.com
CL Cioffi, B Racz, EE Freeman… - Journal of medicinal …, 2015 - ACS Publications
… Methyl 6-chloropyrazine-2-carboxylate, methyl 6-chloropyridazine-4-carboxylate, and methyl 2-chloro-5-methylthiazole-4-carboxylate were independently reacted with amine 26 in the …
Number of citations: 40 pubs.acs.org
NI Nikishkin - 2013 - research.utwente.nl
… Palladium–catalyzed PC cross-coupling of chloropyrazines was performed by reaction of methyl 6-chloropyrazine-2-carboxylate (1) with a phosphorus pronucleophile in the presence …
Number of citations: 5 research.utwente.nl
N Blaquiere, GM Castanedo, JD Burch… - Journal of Medicinal …, 2018 - ACS Publications
… A solution of methyl 6-chloropyrazine-2-carboxylate (19, 100 mg, 0.58 mmol), potassium (S)-trifluoro(3-((3-hydroxy-1-methyl-2-oxopyrrolidin-3yl)ethynyl)phenyl)borate (18, 375 mg, 1.2 …
Number of citations: 39 pubs.acs.org
G Routholla, S Pulya, T Patel, N Adhikari, SA Amin… - Bioorganic …, 2021 - Elsevier
… Commercially available methyl 6-chloropyrazine-2-carboxylate (18) was transformed to methyl 6-(phenylamino)pyrazine-2-carboxylate (19) by reacting with aniline in the presence of N-…
Number of citations: 11 www.sciencedirect.com

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